molecular formula C19H24N4O2 B2579542 2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034263-37-9

2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2579542
CAS No.: 2034263-37-9
M. Wt: 340.427
InChI Key: TXFHUESNHSRKAF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-isopropylphenoxy group and a 6-methyl-1H-imidazo[1,2-b]pyrazole moiety linked via an ethylamine chain.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)16-4-6-17(7-5-16)25-13-18(24)20-8-9-22-10-11-23-19(22)12-15(3)21-23/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFHUESNHSRKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- (CAS 142074-09-7)

Structural Similarities :

  • Both compounds share an acetamide backbone.
  • Both incorporate heterocyclic systems: the target compound uses an imidazo[1,2-b]pyrazole core, while the analog employs an imidazo[1,2-a]pyridine ring.
  • Substitutions at the aromatic rings (4-isopropylphenoxy vs. 4-methylphenyl and phenylthio groups) suggest divergent electronic and steric properties.

Functional Differences :

  • Core Heterocycle : The imidazo[1,2-b]pyrazole in the target compound has a fused pyrazole ring, which may enhance metabolic stability compared to the imidazo[1,2-a]pyridine in the analog .

Table 1: Comparative Structural and Physicochemical Properties

Property Target Compound Analog (CAS 142074-09-7)
Molecular Formula C₂₀H₂₆N₄O₂ (estimated) C₂₃H₂₁N₃OS
Molecular Weight ~366.46 g/mol 387.505 g/mol
Aromatic Substitution 4-isopropylphenoxy 4-methylphenyl, phenylthio
Heterocycle Imidazo[1,2-b]pyrazole Imidazo[1,2-a]pyridine
Calculated LogP (Lipophilicity) ~3.8 (estimated) 4.2 (reported)
Pharmacological Implications
  • Target Compound: The imidazo[1,2-b]pyrazole core is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while the 4-isopropylphenoxy group may enhance selectivity for lipid-rich tissues.

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